molecular formula C20H32N5O8P B549357 Adefovir dipivoxil CAS No. 142340-99-6

Adefovir dipivoxil

Cat. No. B549357
M. Wt: 501.5 g/mol
InChI Key: WOZSCQDILHKSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adefovir dipivoxil, also known as bis-POM PMEA, is an orally-administered acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) used for the treatment of hepatitis B . It is ineffective against HIV-1 . Adefovir dipivoxil is the diester prodrug of adefovir .


Synthesis Analysis

An improved synthesis of the antiviral drug adefovir has been presented . The cocrystal of adefovir dipivoxil was prepared using a novel solution crystallization approach and characterized by scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FT-IR), X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC) .


Molecular Structure Analysis

The structure and dynamics of adefovir dipivoxil have been investigated by extracting chemical shift anisotropy (CSA) parameters, site-specific spin-lattice relaxation time, and molecular correlation time at crystallographically different carbon sites and phosphorous site of the organophosphate group of the molecule .


Chemical Reactions Analysis

The dissolution and stability of adefovir dipivoxil could be significantly enhanced by its cocrystal formation with saccharin . The cocrystal had a pH-independent dissolution profile and showed a two-fold increase in the dissolution efficiency in water and phosphate buffer (pH 6.8) compared with adefovir dipivoxil .


Physical And Chemical Properties Analysis

The cocrystallization of adefovir dipivoxil (AD) with suberic acid (SUB) or succinic acid (SUC) was examined . The obtained ADD-PA cocrystal was characterized by DSC, TGA, PXRD, and FTIR .

Scientific Research Applications

Antiviral Activity in HIV and HBV Infections

Adefovir dipivoxil, an ester prodrug of the nucleoside reverse transcriptase inhibitor adefovir, shows significant antiviral activity. It is especially effective against HIV and chronic hepatitis B virus (HBV) infections. Studies have demonstrated its efficacy in reducing viral load and maintaining viral suppression in HIV-infected patients, even in those with lamivudine resistance mutations (Noble et al., 1999). It has also been effective in treating hepatitis B e antigen-negative chronic hepatitis B, resulting in significant histologic, virologic, and biochemical improvements (Hadziyannis et al., 2003).

Treatment of Lamivudine-Resistant Hepatitis B

Adefovir dipivoxil has been successfully used in the treatment of patients with lamivudine-resistant hepatitis B. Studies highlight its effectiveness in reducing serum HBV DNA and normalizing serum alanine aminotransferase (ALT) levels, with an acceptable safety profile (Tong & Tu, 2004).

Efficacy in HIV/HBV Coinfected Patients

In patients coinfected with HIV and HBV, adefovir dipivoxil at a suboptimal concentration for HIV-1 shows promise in treating HBV infection without selecting for ADV mutations or any particular HIV-1 reverse transcriptase resistance profile (Delaugerre et al., 2002).

Resistance Development in HBV

While effective, there have been instances of resistance development to adefovir dipivoxil therapy in HBV patients. This highlights the need for monitoring and managing potential resistance mutations (Angus et al., 2003).

Use in Specific Populations

Research also extends to specific populations such as kidney recipients, hemodialysis patients, and those with renal insufficiency, exploring its efficacy and safety in these groups (Fontaine et al., 2005).

Safety And Hazards

Adefovir dipivoxil should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The main benefit of adefovir over lamivudine (the first NRTI approved for the treatment of HBV) is that it takes a much longer period of time for the virus to develop resistance to it . The use of cocrystals could be a feasible and valuable approach for improving the physicochemical properties of adefovir dipivoxil .

properties

IUPAC Name

[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZSCQDILHKSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046487
Record name Adefovir dipivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adefovir Dipivoxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.33e-01 g/L
Record name Adefovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adefovir Dipivoxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Adefovir dipivoxil is a prodrug of adefovir. Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 μM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97μM, respectively.
Record name Adefovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Adefovir dipivoxil

CAS RN

142340-99-6
Record name Adefovir dipivoxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142340-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adefovir dipivoxil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142340996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adefovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adefovir dipivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[2-[bis(pivaloyloxymethoxy)phosphorylmethoxyl]ethyl] adenine Dimethyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanoic acid, 2,2-dimethyl-, 1,1'-[[[[2-(6-amino-9H-purin-9-ethoxy]methyl]phosphinylidene]bis(oxymethylene)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADEFOVIR DIPIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q8Z01514
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adefovir Dipivoxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Adefovir dipivoxil
Reactant of Route 2
Adefovir dipivoxil
Reactant of Route 3
Reactant of Route 3
Adefovir dipivoxil
Reactant of Route 4
Reactant of Route 4
Adefovir dipivoxil
Reactant of Route 5
Reactant of Route 5
Adefovir dipivoxil
Reactant of Route 6
Reactant of Route 6
Adefovir dipivoxil

Citations

For This Compound
15,500
Citations
S Noble, KL Goa - Drugs, 1999 - Springer
▴ Adefovir dipivoxil is an ester prodrug of the nucleoside reverse transcriptase inhibitor adefovir (PMEA), the prototype compound of the acyclic nucleoside phosphonates. It has better …
Number of citations: 109 link.springer.com
TM Dando, GL Plosker - Drugs, 2003 - Springer
… , switching to adefovir dipivoxil or adding adefovir dipivoxil to … in the adefovir dipivoxil and adefovir dipivoxil plus lamivudine … (≈−2.45 for both adefovir dipivoxil groups vs −0.07 log 10 …
Number of citations: 182 link.springer.com
J Kahn, S Lagakos, M Wulfsohn, D Cherng, M Miller… - Jama, 1999 - jamanetwork.com
… Randomized, double-blind study of adefovir dipivoxil (ADV) at two dose levels in combination with nucleoside reverse transcriptase inhibitors (NRTI) and protease inhibitors (PI) for NRTI…
Number of citations: 264 jamanetwork.com
MG Peters, HW Hann, P Martin, EJ Heathcote… - Gastroenterology, 2004 - Elsevier
… lamivudine, adefovir dipivoxil/lamivudine, and adefovir dipivoxil groups, … of adefovir dipivoxil/lamivudine and adefovir dipivoxil, … patients receiving adefovir dipivoxil or adefovir …
Number of citations: 909 www.sciencedirect.com
RB Qaqish, KA Mattes, DJ Ritchie - Clinical therapeutics, 2003 - Elsevier
… , adefovir dipivoxil concentrations exceed those necessary to inhibit both wild-type and lamivudine-resistant isolates of HBV. In clinical trials, adefovir dipivoxil was … of adefovir dipivoxil at …
Number of citations: 85 www.sciencedirect.com
…, SL Chuck, Adefovir Dipivoxil 438 Study Group - Gastroenterology, 2006 - Elsevier
… We investigated the efficacy, safety, and resistance profile of adefovir dipivoxil treatment for … or adefovir dipivoxil 10 mg once daily for 48 weeks, followed by adefovir dipivoxil from week …
Number of citations: 163 www.sciencedirect.com
JE Yeon, W Yoo, SP Hong, YJ Chang, SK Yu, JH Kim… - Gut, 2006 - gut.bmj.com
Background: Adefovir dipivoxil (ADV) is a potent nucleotide analogue against both the wild-type and lamivudine (LMV) resistant hepatitis B virus (HBV). The cumulative incidence of …
Number of citations: 328 gut.bmj.com
SJ Hadziyannis, NC Tassopoulos… - … England Journal of …, 2005 - Mass Medical Soc
… phase of this study, adefovir dipivoxil, as compared with placebo, … adefovir dipivoxil. Here, we report the outcomes associated with stopping or continuing treatment with adefovir dipivoxil …
Number of citations: 843 www.nejm.org
P Marcellin, TT Chang, SG Lim, MJ Tong… - … England Journal of …, 2003 - Mass Medical Soc
… to receive 10 mg of adefovir dipivoxil per day, 30 mg of adefovir dipivoxil per day, or placebo… The placebo and adefovir dipivoxil tablets were formulated to be indistinguishable from one …
Number of citations: 029 www.nejm.org
SJ Hadziyannis, NC Tassopoulos… - … England Journal of …, 2003 - Mass Medical Soc
… available in the adefovir dipivoxil group had improvement in … 51 percent of patients in the adefovir dipivoxil group (63 of 123… levels was greater with adefovir dipivoxil treatment than with …
Number of citations: 426 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.